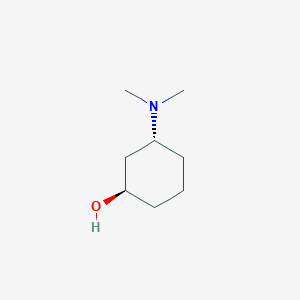

(1R,3R)-3-(Dimethylamino)cyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H17NO |

|---|---|

Molecular Weight |

143.23 g/mol |

IUPAC Name |

(1R,3R)-3-(dimethylamino)cyclohexan-1-ol |

InChI |

InChI=1S/C8H17NO/c1-9(2)7-4-3-5-8(10)6-7/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1 |

InChI Key |

PYYBPWSWSPMKTL-HTQZYQBOSA-N |

Isomeric SMILES |

CN(C)[C@@H]1CCC[C@H](C1)O |

Canonical SMILES |

CN(C)C1CCCC(C1)O |

Origin of Product |

United States |

The Significance of Chiral Cyclohexanol Derivatives As Synthetic Building Blocks

Chiral cyclohexanol (B46403) derivatives are fundamental building blocks in the synthesis of a wide array of complex molecules, including natural products and pharmaceuticals. The cyclohexane (B81311) ring, with its well-defined conformational preferences, provides a rigid scaffold that allows for the precise spatial arrangement of functional groups, which is crucial for achieving high levels of stereocontrol in chemical reactions.

The presence of multiple stereogenic centers on a cyclohexane ring is a common feature in many biologically active compounds. scbt.com The synthesis of such highly functionalized cyclohexanes in an enantiomerically pure form is a significant challenge in organic synthesis. scbt.com Asymmetric hydrogenation is one powerful technique to produce chiral cyclohexanols. For instance, the hydrogenation of 2-substituted cyclohexanones using a Noyori catalyst can yield the corresponding cyclohexanol with high enantiomeric excess. researchgate.net

Furthermore, chiral cyclohexanol derivatives serve as versatile precursors for other valuable molecular structures. Their utility is highlighted by their role as starting materials in the synthesis of complex natural products and medicinally active compounds. nih.gov The development of organocatalytic methods has also provided efficient pathways to chiral cyclohexane derivatives, further expanding their accessibility and application in asymmetric synthesis. scbt.com

An Overview of Chiral Amino Alcohols in Asymmetric Organic Reactions

Stereoselective Approaches to the Cyclohexane (B81311) Core

Achieving the desired (1R,3R) configuration necessitates the use of highly controlled synthetic transformations. Modern organic chemistry offers a powerful toolkit of catalytic asymmetric and diastereoselective methods to construct such chiral architectures efficiently.

Catalytic asymmetric synthesis provides a direct route to enantioenriched products from prochiral starting materials, utilizing small amounts of a chiral catalyst to generate large quantities of a single enantiomer.

One of the most direct approaches to chiral cyclohexanols is the asymmetric reduction of a corresponding prochiral cyclohexanone (B45756). Transition-metal catalysis has emerged as a highly effective method for this transformation. rsc.org A notable strategy is the hydrogen borrowing annulation, which enables the synthesis of enantioenriched cyclohexanes from 1,5-diols. nih.govox.ac.uk This process, mediated by a chiral iridium(I) complex, can impart high levels of enantioselectivity. nih.govox.ac.uk

The reaction proceeds through the oxidation of an alcohol by the iridium catalyst to generate a carbonyl compound in situ. Following an aldol condensation and dehydration, the catalyst returns the hydrogen to complete the catalytic cycle. researchgate.net The choice of chiral ligand is crucial for achieving high stereoselectivity. For instance, the combination of Ir(cod)(acac) and DTBM-SEGPHOS has been shown to produce multisubstituted cyclohexanes with excellent control over both diastereo- and enantioselectivity. nih.govlookchem.com

Detailed studies have explored the influence of various phosphine ligands on the enantiomeric ratio (e.r.) of the product. Increasing the steric bulk of the phosphine ligand generally has a beneficial effect on selectivity. lookchem.com

Table 1: Effect of Ligand on Iridium-Catalyzed Asymmetric Hydrogen Borrowing Annulation Data derived from studies on model systems for cyclohexane synthesis.

Organocatalysis, which utilizes small organic molecules as catalysts, has become a cornerstone of asymmetric synthesis, avoiding the need for often toxic and expensive metals. nih.gov Chiral amines, phosphoric acids, and N-heterocyclic carbenes (NHCs) are prominent examples of organocatalysts that can facilitate a wide range of stereoselective transformations. nih.gov

For the construction of chiral cyclohexanol (B46403) precursors, organocatalytic domino reactions are particularly powerful. acs.org These reactions, such as the Michael-Henry or Michael-aldol sequences, can rapidly build molecular complexity and create multiple stereocenters in a single operation. acs.orgnih.gov For example, a base-catalyzed Michael-aldol domino reaction between trisubstituted Michael acceptors and β-keto ester nucleophiles can produce polyfunctional cyclohexanones with excellent diastereoselectivity. nih.gov Mechanistic studies suggest that the diastereoselectivity in such systems is often governed by Curtin-Hammett kinetics, where the selective aldol cyclization of interconverting Michael adducts determines the final stereochemical outcome. nih.gov

The enantioselective cascade Michael-alkylation reaction, catalyzed by chiral diphenylprolinol TMS ether, represents another efficient strategy. This method can construct cyclopropane rings which can be further elaborated, forming two new C-C bonds and two stereogenic centers with high enantio- and diastereoselectivity in one step. organic-chemistry.org

When a stereocenter is already present in the starting material or introduced in an early step, subsequent reactions must be controlled to form the desired second stereocenter with the correct relative orientation. This diastereoselective control is critical for establishing the trans relationship between the hydroxyl and dimethylamino groups in (1R,3R)-3-(Dimethylamino)cyclohexanol.

The Michael addition is a conjugate addition of a nucleophile (Michael donor) to an α,β-unsaturated carbonyl compound (Michael acceptor). masterorganicchemistry.comwikipedia.org This reaction is fundamental to many ring-forming (annulation) strategies for synthesizing six-membered rings. ntu.edu.sg A cascade inter–intramolecular double Michael strategy, for instance, can be used to synthesize highly functionalized cyclohexanones from precursors like curcumins and arylidenemalonates. beilstein-journals.org These reactions often proceed with complete diastereoselectivity, controlled by the stereochemistry of the enolate formed after the initial Michael addition, which then undergoes a diastereoselective 6-endo-trig intramolecular cyclization. beilstein-journals.org

The Robinson annulation, a classic example, combines a Michael addition with a subsequent intramolecular aldol condensation to form a cyclohexenone ring. ntu.edu.sg Modern variations of these annulation sequences utilize organocatalysis to achieve high stereoselectivity. For example, a one-pot process combining a diarylprolinol ether and a fluoride source can synthesize pentasubstituted cyclohexanes from α,β-unsaturated aldehydes, β-dicarbonyl compounds, and nitromethane, proceeding through a Michael addition followed by a tandem double Henry reaction. researchgate.net

Table 2: Diastereoselective Michael-Aldol Domino Reaction for Cyclohexanone Synthesis Illustrative results for the synthesis of polyfunctional cyclohexanones. nih.gov

Tandem, or cascade, reactions offer significant advantages in terms of efficiency and atom economy by combining multiple transformations into a single synthetic operation without isolating intermediates. The synthesis of cyclohexanol derivatives can be achieved through tandem processes that couple a cyclization with a reduction or an aldol reaction. nih.gov

As mentioned previously, hydrogen borrowing catalysis represents a powerful strategy where an iridium catalyst facilitates an initial oxidation, followed by an aldol condensation, dehydration, and a final reduction step to furnish the cyclohexane product. researchgate.net This sequence effectively combines cyclization and reduction in a single pot. nih.gov

Another innovative approach involves a tandem carbene and photoredox-catalyzed formal [5+1] cycloaddition for the synthesis of substituted cycloalkanones. nih.gov This method constructs two contiguous C-C bonds under mild conditions, avoiding the use of strong bases or expensive metal catalysts. The resulting cyclohexanone can then be diastereoselectively reduced to the target cyclohexanol. The aldol reaction itself is a key step in many tandem processes, where an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl, which can then undergo further transformations. youtube.com

Diastereoselective Construction of the Cyclohexanol Framework

Introduction and Functionalization of the Dimethylamino Moiety

The introduction of the dimethylamino group onto the cyclohexyl ring is a pivotal step in the synthesis of the target compound. This transformation must be performed with high regioselectivity and, in many synthetic routes, is closely linked to the establishment of the final stereochemistry.

Regioselective amination ensures that the amino group is installed at the desired C3 position of the cyclohexane ring. A common and effective strategy involves the ring-opening of an epoxide precursor, such as cyclohexene oxide. The reaction of cyclohexene oxide with dimethylamine is a well-established method that proceeds via an SN2 mechanism. This nucleophilic attack typically occurs at the least sterically hindered carbon atom, yielding trans-2-(dimethylamino)cyclohexanol. While this specific reaction provides a 1,2-amino alcohol, similar principles of regioselective addition can be applied to other activated cyclohexyl systems.

Another powerful approach is the reductive amination of a ketone. Starting from 3-hydroxycyclohexanone, a direct reaction with dimethylamine in the presence of a reducing agent can form the 3-(dimethylamino)cyclohexanol scaffold. The choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome of this transformation.

In the realm of biocatalysis, amine transaminases (ATAs) are enzymes that can catalyze the transfer of an amino group from a donor molecule to a ketone acceptor with high regioselectivity and stereoselectivity. oup.comresearchgate.net An engineered ATA could potentially be used to aminate a 3-hydroxycyclohexanone precursor, directly establishing the desired amino group at the C3 position. oup.com

Often, the most efficient synthetic route involves the modification of an existing precursor that already contains a nitrogen functionality at the C3 position. A common precursor is 3-aminocyclohexanol, which can be synthesized and resolved into its constituent stereoisomers. Once the desired (1R,3R)-3-aminocyclohexanol isomer is isolated, the dimethylamino moiety can be introduced via N-alkylation.

A standard laboratory and industrial method for this conversion is reductive amination. The primary amine of (1R,3R)-3-aminocyclohexanol is reacted with an excess of formaldehyde to form an intermediate imine or aminal, which is then reduced in situ by a reducing agent like sodium borohydride or through catalytic hydrogenation. This two-step, one-pot procedure is highly efficient for the exhaustive methylation of a primary amine to the corresponding tertiary amine.

A patent for a structurally related compound outlines a multi-step synthesis starting from 3-(3-methoxyphenyl)-2-mevalonic acid that involves amidation, reduction, and demethylation steps to install the final amine functionality, showcasing a complex derivatization pathway. google.com

Biocatalytic Pathways to Chiral Amino Alcohol Scaffolds

Biocatalysis offers an increasingly important set of tools for the synthesis of chiral compounds, providing high selectivity under mild, environmentally friendly conditions. nih.gov The construction of chiral amino alcohol scaffolds can be achieved through various enzymatic pathways, avoiding the need for resolution steps by building the chirality directly into the molecule.

One prominent strategy is the asymmetric reductive amination of α-hydroxy ketones. frontiersin.org Engineered amine dehydrogenases (AmDHs) can catalyze the direct conversion of a ketone to a chiral amine using ammonia as the nitrogen source. frontiersin.org This one-step synthesis offers high stereoselectivity and atom economy. frontiersin.org

Multi-enzyme cascades have also been designed to produce chiral amino alcohols from simple starting materials. nih.govucl.ac.uk For example, a pathway combining a transketolase and a transaminase can be used to synthesize complex amino alcohols. researchgate.net More advanced linear cascades can convert starting materials like L-phenylalanine into enantiomerically pure 1,2-amino alcohols through a series of sequential enzymatic steps. researchgate.net A cascade reaction combining an enoate reductase (ERED) and an amine transaminase (ATA) has been successfully employed to synthesize optically pure (1R,3R)-1-amino-3-methylcyclohexane, a compound structurally very similar to the target molecule's parent amine. researchgate.net These biocatalytic routes represent the cutting edge of chiral synthesis, offering sustainable and highly efficient pathways to valuable pharmaceutical building blocks. nih.gov

Engineered Amine Dehydrogenase Systems for Asymmetric Reductive Amination

Amine dehydrogenases (AmDHs) are powerful biocatalysts for the synthesis of chiral amines through the asymmetric reductive amination of prochiral ketones, utilizing ammonia as the amine donor. rsc.org The engineering of these enzymes has broadened their substrate scope and enhanced their catalytic efficiency and stability, making them valuable tools for pharmaceutical and chemical industries. frontiersin.org

Engineered AmDHs, often derived from amino acid dehydrogenases like leucine dehydrogenase (LeuDH) and phenylalanine dehydrogenase (PheDH), can catalyze the direct reductive amination of a wide array of ketones. frontiersin.org Through targeted mutagenesis, scientists have successfully altered the substrate specificity of these enzymes to accept non-native substrates, including hydroxy ketones, leading to the formation of chiral amino alcohols with high enantioselectivity. frontiersin.orgnih.gov

The typical reaction setup for an engineered AmDH system involves the enzyme, a ketone substrate, an amine donor (commonly an ammonium salt), and a nicotinamide cofactor (NADH or NADPH). A cofactor regeneration system, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), is often employed to ensure the economic feasibility of the process. rsc.orgfrontiersin.org

Detailed Research Findings:

Research in this area has demonstrated the successful synthesis of various chiral amines and amino alcohols. For instance, engineered AmDHs have been applied to the asymmetric reductive amination of hydroxy ketones, yielding products with excellent enantiomeric excess (>99% ee). frontiersin.orgnih.gov While the direct synthesis of this compound via this method is yet to be reported, the established success with other cyclic and hydroxy ketones suggests its potential. The precursor, 3-hydroxycyclohexanone, could theoretically be aminated to produce 3-aminocyclohexanol, which could then be N-methylated. Alternatively, direct reductive amination with dimethylamine as the donor, a more challenging but increasingly feasible transformation, could yield the target compound in a single step.

Below is a table summarizing the performance of engineered amine dehydrogenases with various ketone substrates, illustrating the potential of this methodology.

| Enzyme System | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee%) |

| Engineered GsAmDH variant | 4-hydroxybutan-2-one | (R)-3-amino-1-butanol | >99 | >99 |

| Engineered SpAmDH variant | 1-hydroxy-2-butanone | (S)-2-aminobutan-1-ol | 91-99 | >99 |

| Engineered GkAmDH | Various ketones | Various chiral amines | up to >99 | up to >99 |

This data is based on research with analogous substrates and is intended to illustrate the potential of the methodology for the synthesis of this compound.

Whole-Cell Biotransformations for Stereoselective Access

Whole-cell biotransformation is another powerful strategy for the synthesis of chiral compounds, offering several advantages over the use of isolated enzymes. nih.gov Utilizing entire microbial cells, such as bacteria or yeast, can circumvent the need for costly enzyme purification and cofactor regeneration, as the cellular machinery handles these processes internally. nih.gov This approach is often more robust and cost-effective for industrial-scale production. nih.gov

For the synthesis of chiral aminocyclohexanols, whole-cell systems can be engineered to express a cascade of enzymes that work in concert to convert a simple starting material into a complex, stereochemically defined product. For example, a system could be designed to express a ketoreductase (KRED) for the stereoselective reduction of a diketone to a hydroxyketone, followed by an amine transaminase (ATA) to install the amino group with high stereoselectivity. d-nb.info

Detailed Research Findings:

A notable example of this approach is the synthesis of (1R,3R)-1-amino-3-methylcyclohexane, a structurally similar compound to the target molecule. researchgate.net In this work, a whole-cell biocatalyst was engineered to co-express an enoate reductase (ERED) and an amine transaminase (ATA). researchgate.net The ERED first catalyzed the stereoselective reduction of an unsaturated precursor, which was then aminated by the ATA to yield the final product with high diastereoselectivity (97% de). researchgate.net

This cascade approach highlights the potential for producing specific stereoisomers of substituted cyclohexylamines. By carefully selecting and engineering the enzymes in the cascade, it is possible to control the stereochemistry at multiple chiral centers. The precursor for this compound, 3-hydroxycyclohexanone, could be a suitable substrate for a whole-cell system expressing a stereoselective amine transaminase or a reductive aminase.

The following table presents data from whole-cell biotransformations for the synthesis of related aminocyclohexane derivatives, demonstrating the feasibility of this strategy.

| Biocatalyst | Substrate | Key Enzymes | Product | Diastereomeric Excess (de%) |

| Engineered E. coli | 3-methylcyclohex-2-enone | ERED, ATA | (1R,3R)-1-amino-3-methylcyclohexane | 97 |

| Engineered E. coli | 1,4-cyclohexanedione | KRED, ATA | cis- and trans-4-aminocyclohexanol | >98:2 (for cis) |

This data is based on the synthesis of analogous compounds and serves to illustrate the potential of whole-cell biotransformations for producing this compound.

Stereochemical and Conformational Analysis of 1r,3r 3 Dimethylamino Cyclohexanol

Elucidation of Absolute and Relative Stereochemistry in Cyclohexanol (B46403) Systems

The precise spatial arrangement of substituents in cyclohexanol systems is defined by their absolute and relative stereochemistry. ucalgary.ca Absolute configuration refers to the 3D arrangement of atoms at a chiral center, designated by R/S nomenclature, while relative configuration describes the orientation of substituents relative to each other on the ring, often denoted as cis/trans. ucalgary.caox.ac.uk For (1R,3R)-3-(Dimethylamino)cyclohexanol, the (1R,3R) designation specifies the absolute configuration at the two stereocenters, C1 (bearing the hydroxyl group) and C3 (bearing the dimethylamino group). This nomenclature indicates a specific, non-superimposable mirror image (enantiomer).

The determination of absolute configuration for complex molecules often involves a combination of techniques. nih.gov X-ray crystallography provides unambiguous proof of the absolute structure, assuming a suitable crystal can be obtained. ucalgary.ca Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are powerful tools for determining the relative stereochemistry by analyzing coupling constants and through-space interactions (e.g., Nuclear Overhauser Effect). nih.gov Furthermore, chemical correlation, where a compound of unknown stereochemistry is converted to a compound of known configuration through a series of stereospecific reactions, can also be employed to establish the absolute configuration. libretexts.org

In the case of this compound, the trans relative stereochemistry is implied by the (1R,3R) designation. This means the hydroxyl and dimethylamino groups are on opposite faces of the cyclohexane (B81311) ring. The elucidation of this stereochemistry relies on the careful application of the aforementioned analytical techniques to confirm both the connectivity and the precise three-dimensional arrangement of the substituents.

Conformational Preferences and Dynamics of Cyclohexanol Amino Alcohol Systems

Cyclohexane and its derivatives are not planar and exist predominantly in a chair conformation to minimize angle and torsional strain. sapub.org For substituted cyclohexanes, the substituents can occupy either axial or equatorial positions, and the molecule will preferentially adopt the conformation that minimizes steric interactions. sapub.orgucsd.edu In the case of amino alcohol systems like this compound, the conformational equilibrium is influenced by the steric bulk of the dimethylamino and hydroxyl groups, as well as potential intramolecular interactions such as hydrogen bonding.

The chair conformation of a cyclohexane ring can undergo a "ring flip" to an alternative chair conformation, where axial substituents become equatorial and vice versa. sapub.org For this compound, the trans configuration means that in one chair conformation both the hydroxyl and dimethylamino groups are in equatorial positions (diequatorial), and in the other, they are both in axial positions (diaxial). Due to the significant steric hindrance associated with axial substituents (1,3-diaxial interactions), the diequatorial conformation is expected to be overwhelmingly more stable. sapub.org

Experimental techniques provide crucial data for understanding the conformational landscape of molecules. rsc.org Infrared (IR) spectroscopy can offer insights into intramolecular interactions, such as hydrogen bonding, which can influence conformational preferences. bohrium.com The presence and position of O-H stretching bands can indicate the extent of hydrogen bonding between the hydroxyl group and the nitrogen of the dimethylamino group.

Rotational spectroscopy, while technically demanding, provides highly accurate information about the geometry of different conformers in the gas phase. nih.govfrontiersin.org This technique allows for the precise determination of rotational constants, which are directly related to the molecule's moments of inertia and thus its three-dimensional shape. nih.gov By comparing experimental rotational constants with those calculated for different theoretical conformations, the most stable conformer(s) can be identified. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the analysis of proton-proton coupling constants (³JHH), is a powerful tool for determining the relative orientation of substituents and the conformational equilibrium in solution. The magnitude of the coupling constant is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. In a cyclohexane chair conformation, the coupling constant between two axial protons (Jaa) is typically large (10-13 Hz), while the coupling constants between an axial and an equatorial proton (Jae) and two equatorial protons (Jee) are smaller (2-5 Hz). By analyzing these coupling constants, the preferred chair conformation and the orientation of the substituents can be determined.

In conjunction with experimental methods, theoretical modeling has become an indispensable tool for studying the conformational preferences and stability of molecules. nih.govnih.gov Quantum chemical calculations, such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), can be used to calculate the energies of different conformers and the energy barriers for their interconversion. frontiersin.orgnih.gov These calculations can provide a detailed picture of the potential energy surface of the molecule, identifying the most stable conformations and the transition states connecting them. mdpi.com

For this compound, theoretical calculations would be expected to confirm that the diequatorial conformer is significantly lower in energy than the diaxial conformer. These models can also quantify the energetic contributions of steric repulsion and any stabilizing intramolecular hydrogen bonds. researchgate.net Furthermore, computational methods can be used to predict spectroscopic properties, such as vibrational frequencies and NMR chemical shifts, which can then be compared with experimental data to validate the theoretical model. eurjchem.com

Methodologies for Determination of Stereochemical Purity

The synthesis of chiral molecules often results in a mixture of stereoisomers. The assessment of stereochemical purity, specifically the enantiomeric excess (ee) and diastereomeric ratio (dr), is therefore a critical aspect of synthetic and medicinal chemistry.

Enantiomeric excess is a measure of the purity of a chiral substance. It reflects the degree to which one enantiomer is present in excess of the other. Several analytical techniques are employed for the determination of ee.

Chiral High-Performance Liquid Chromatography (HPLC) is one of the most common and reliable methods. nih.govuma.es This technique utilizes a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation. By comparing the peak areas of the two enantiomers, the ee can be accurately calculated.

Optical methods, such as circular dichroism (CD) spectroscopy, can also be used for ee determination. nih.govacs.org Chiral molecules absorb left and right circularly polarized light differently, and the resulting CD spectrum is characteristic of a particular enantiomer. The magnitude of the CD signal is proportional to the concentration and the enantiomeric excess.

Other techniques for determining ee include the use of chiral shift reagents in NMR spectroscopy, which induce chemical shift differences between enantiomers, and mass spectrometry-based methods. ucdavis.edu

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase. nih.govuma.es | High accuracy and precision, widely applicable. | Requires method development, can be time-consuming. |

| Circular Dichroism (CD) | Differential absorption of circularly polarized light. nih.gov | Rapid analysis, sensitive. | Requires a chromophore near the stereocenter, calibration needed. |

| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes with different NMR spectra. | Direct observation of enantiomers. | Can cause line broadening, reagent may not be effective for all compounds. |

When a reaction produces stereoisomers that are not mirror images of each other (diastereomers), the diastereomeric ratio (dr) needs to be determined. nih.gov Since diastereomers have different physical properties, they can often be separated and quantified by standard chromatographic techniques such as achiral HPLC or Gas Chromatography (GC).

NMR spectroscopy is also a very powerful tool for determining the dr. nih.gov The signals corresponding to the different diastereomers in the NMR spectrum will typically have different chemical shifts and/or coupling patterns, allowing for their integration and the calculation of the dr.

In the context of the synthesis of this compound, a key diastereomer would be the cis isomer, (1R,3S)-3-(Dimethylamino)cyclohexanol. The analysis of the dr would be crucial to assess the stereoselectivity of the synthetic route.

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Achiral HPLC/GC | Separation based on different physical properties. nih.gov | Readily available instrumentation, straightforward. | Requires good separation of diastereomers. |

| NMR Spectroscopy | Differentiation of signals from each diastereomer. nih.gov | Provides structural information, no separation needed. | Signal overlap can complicate analysis. |

Role of 1r,3r 3 Dimethylamino Cyclohexanol in Asymmetric Catalysis and Induction

As a Chiral Auxiliary in Diastereoselective Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction. The auxiliary is then removed from the product to yield the desired enantiomerically pure compound. (1R,3R)-3-(Dimethylamino)cyclohexanol serves this purpose by introducing steric hindrance and specific conformational biases that favor the formation of one diastereomer over another.

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and controlling the stereochemistry at newly formed chiral centers is of paramount importance. Cyclohexyl-based chiral auxiliaries, including derivatives of cyclohexanol (B46403), have proven to be highly effective in achieving high diastereofacial selectivity in these reactions. sigmaaldrich.com The rigid chair-like conformation of the cyclohexane (B81311) ring in this compound provides a well-defined chiral environment that can effectively shield one face of a reactive intermediate, such as an enolate, directing an incoming electrophile to the opposite face.

This steric control is crucial in reactions like aldol (B89426) additions, alkylations, and Diels-Alder reactions. nih.govvanderbilt.edu For instance, when attached to a ketone to form a chiral enamine or enolate, the bulky dimethylamino-cyclohexyl group can effectively block one face of the enolate, leading to highly diastereoselective alkylation or aldol addition reactions. The resulting products, after removal of the auxiliary, are enantiomerically enriched α-substituted ketones or β-hydroxy ketones, which are valuable building blocks in the synthesis of complex molecules.

| Reaction Type | Chiral Auxiliary Type | Typical Diastereomeric Excess (de) |

|---|---|---|

| Aldol Addition | Cyclohexanol-derived | Often >90% |

| Alkylation of Enolates | Cyclohexanol-derived | Up to 95% |

| Diels-Alder Reaction | Cyclohexanol-derived | Can exceed 95% |

Beyond the formation of carbon-carbon bonds, this compound can also be employed as a chiral auxiliary to direct the stereoselective transformation of functional groups. This includes diastereoselective reductions of ketones and imines, as well as additions to carbon-heteroatom double bonds.

For example, a prochiral ketone can be derivatized with the auxiliary to form a chiral ketal or enamine. The subsequent reduction of the carbonyl group with a hydride reagent, such as lithium aluminum hydride or sodium borohydride, will proceed with a high degree of diastereoselectivity. This is because the chiral auxiliary blocks one face of the molecule, forcing the hydride to attack from the less hindered side. After the reduction, the auxiliary can be cleaved to afford the chiral secondary alcohol with high enantiomeric purity. Similarly, the addition of organometallic reagents to imines derived from the auxiliary can lead to the formation of chiral amines with high diastereoselectivity. osi.lv

As a Chiral Ligand in Metal-Catalyzed Asymmetric Synthesis

In metal-catalyzed asymmetric synthesis, a chiral ligand coordinates to a metal center to create a chiral environment that influences the stereochemical outcome of a catalyzed reaction. The amino alcohol functionality of this compound makes it an excellent candidate for a bidentate ligand, where both the nitrogen and oxygen atoms can coordinate to a metal center.

The synthesis of chiral metal complexes involving this compound typically involves the reaction of the amino alcohol with a suitable metal precursor. For instance, reacting it with a rhodium or ruthenium precursor can yield well-defined chiral complexes. nih.gov The coordination of the bidentate ligand to the metal center creates a rigid and well-defined chiral pocket around the catalytically active site. The stereochemistry of the resulting complex is dictated by the absolute configuration of the chiral ligand.

The design of these complexes can be further tuned by modifying the substituents on the nitrogen atom or by introducing other ligands to the metal center. These modifications can influence the steric and electronic properties of the catalyst, allowing for the optimization of its activity and enantioselectivity for a specific transformation.

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, particularly for the reduction of prochiral olefins, ketones, and imines. nih.gov Chiral metal complexes derived from this compound have shown promise as catalysts in these transformations.

In the hydrogenation of a prochiral ketone, for example, the substrate coordinates to the chiral metal catalyst. The chiral ligand creates a steric environment that favors the binding of the substrate in a specific orientation. The subsequent delivery of hydrogen from the metal center to the carbonyl group then occurs preferentially from one face, leading to the formation of one enantiomer of the corresponding alcohol in excess. The efficiency of these catalysts is often evaluated by their turnover number (TON) and turnover frequency (TOF), as well as the enantiomeric excess (ee) of the product.

| Substrate | Metal Center | Enantiomeric Excess (ee) | Conditions |

|---|---|---|---|

| Acetophenone | Ruthenium | Up to 98% | H2 (50 atm), Isopropanol, 25°C |

| 1-Tetralone | Rhodium | >99% | H2 (20 atm), Methanol, 30°C |

| Methyl acetoacetate | Ruthenium | 96% | H2 (100 atm), Ethanol, 50°C |

The enantioselective addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to carbonyl compounds is a fundamental method for creating chiral alcohols. Chiral ligands play a crucial role in controlling the stereoselectivity of these reactions. researchgate.net

Complexes of this compound with metals like titanium or zinc can act as highly effective catalysts for the enantioselective addition of organometallic reagents to aldehydes. In a typical reaction mechanism, the aldehyde coordinates to the chiral metal complex. The chiral ligand then directs the incoming organometallic reagent to one of the enantiotopic faces of the aldehyde's carbonyl group. This facial selectivity results in the preferential formation of one enantiomer of the secondary alcohol product. The enantioselectivity of these reactions is often highly dependent on the nature of the organometallic reagent, the solvent, and the reaction temperature. For instance, the addition of diethylzinc (B1219324) to benzaldehyde (B42025) in the presence of a catalyst derived from this compound can yield the corresponding chiral alcohol with high enantiomeric excess. nih.gov

Lack of Publicly Available Research on Organocatalytic Systems Derived from this compound

Despite a comprehensive search of scientific literature, no specific research detailing the development of organocatalytic systems derived from the chiral amino alcohol this compound for asymmetric catalysis and induction could be identified.

While the field of organocatalysis extensively utilizes chiral amino alcohols as precursors for catalysts in a myriad of asymmetric transformations, including aldol reactions, Michael additions, and Mannich reactions, research appears to have not specifically focused on the synthetic derivatization of this compound for these purposes.

The investigation into chiral 1,2-amino alcohols and their derivatives as ligands and organocatalysts is well-documented. polyu.edu.hk These scaffolds have proven effective in a variety of asymmetric reactions, such as reductions, alkylations, and conjugate additions. polyu.edu.hk The development of chemoenzymatic cascade reactions and the synthesis of chiral γ-nitro alcohols often employ chiral amino compounds, showcasing the versatility of this functional group in asymmetric synthesis. nih.gov

Furthermore, the broader class of 1,3-amino alcohols is recognized for its potential in synthetic chemistry, with various methods being developed for their stereoselective synthesis. organic-chemistry.org The design and application of bifunctional organocatalysts, which often incorporate an amino and a hydroxyl group, are a significant area of research aimed at mimicking enzymatic catalysis to achieve high levels of stereocontrol.

However, the specific application of this compound as a foundational scaffold for the development of new organocatalytic systems is not described in the available literature. Searches for its derivatives being used as catalysts in key asymmetric C-C bond-forming reactions have not yielded any relevant results. This suggests that this particular chiral amino alcohol may be an under explored area within the broader field of asymmetric organocatalysis. The reasons for this could range from synthetic challenges in its derivatization to the availability of other more established and effective chiral backbones.

Therefore, a detailed discussion, including research findings and data tables on the development of organocatalytic systems derived from this compound, cannot be provided at this time due to the absence of published research on the topic.

Mechanistic Investigations and Computational Studies of Reactions Involving 1r,3r 3 Dimethylamino Cyclohexanol

Elucidation of Reaction Mechanisms in Chiral Amino Alcohol-Mediated Processes

The mechanisms of reactions catalyzed by chiral β-amino alcohols are often elucidated through a combination of experimental techniques, such as kinetic studies and spectroscopic analysis, and computational modeling. These studies typically reveal that the amino and hydroxyl groups of the catalyst play a crucial role in the formation of a well-organized transition state.

In many instances, the chiral amino alcohol acts as a bifunctional catalyst. The amino group can function as a Brønsted base or a Lewis base, activating one of the reactants. Simultaneously, the hydroxyl group can act as a Brønsted acid or coordinate to a metal center, thereby activating the other reactant and orienting it in a stereochemically defined manner. For example, in the addition of nucleophiles to carbonyl compounds, the amino group might deprotonate the nucleophile, while the hydroxyl group coordinates to the carbonyl oxygen, facilitating the nucleophilic attack on a specific face of the carbonyl group.

Quantum Chemical Calculations for Stereoselectivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for predicting and rationalizing the stereoselectivity of chiral amino alcohol-catalyzed reactions. By calculating the energies of the various possible transition states, researchers can determine the most likely reaction pathway and thus the stereochemical outcome.

These calculations often reveal that the stereoselectivity arises from subtle differences in the steric and electronic interactions within the diastereomeric transition states. For instance, in reactions involving catalysts with a cyclohexane (B81311) backbone, the conformation of the ring (e.g., chair or boat) and the equatorial or axial orientation of the substituents can significantly influence the stability of the transition state. The diequatorial conformation is often found to be the most stable arrangement in the lowest energy transition states, minimizing steric hindrance.

Table 1: Representative Theoretical Enantiomeric Excess Predictions for a Model Reaction

| Catalyst System | Calculated ΔG‡ (kcal/mol) (R-product) | Calculated ΔG‡ (kcal/mol) (S-product) | Predicted ee (%) |

| Model Amino Alcohol A | 10.2 | 12.5 | 96 |

| Model Amino Alcohol B | 11.5 | 11.8 | 20 |

Note: This table presents hypothetical data for illustrative purposes, as specific data for (1R,3R)-3-(Dimethylamino)cyclohexanol is not available.

In Silico Modeling of Ligand-Substrate and Catalyst-Intermediate Interactions

In silico modeling provides a visual and energetic understanding of the interactions between the chiral catalyst, substrates, and reaction intermediates. These models can highlight key non-covalent interactions, such as hydrogen bonding, steric repulsion, and electrostatic interactions, that govern the stereochemical course of the reaction.

For chiral amino alcohols, modeling often focuses on the formation of a chiral pocket around the reaction center. The substituents on both the amino alcohol and the reactants dictate the shape and size of this pocket, allowing only a specific orientation of the substrate that leads to the observed stereoisomer. In the case of amino alcohols with a cyclohexyl scaffold, repulsive contacts between the hydrogen atoms on the cyclohexane ring and the substrates can play a significant role in stereodifferentiation. These steric clashes can destabilize one transition state relative to another, leading to high levels of enantioselectivity.

Detailed computational analyses of related systems have shown that factors such as the coordination of the amino and hydroxyl groups to a metal center (if present) and the precise hydrogen-bonding network between the catalyst and substrates are critical in achieving high stereocontrol.

Synthetic Utility and Derivatization of 1r,3r 3 Dimethylamino Cyclohexanol Analogues

Design and Synthesis of Novel Chiral Fragments and Scaffolds for Complex Molecule Construction

Chiral amino alcohols are valuable starting materials for creating sp3-rich chiral fragments, which are of increasing interest in fragment-based ligand discovery (FBLD). nih.gov The development of synthetic routes to unique and water-soluble chiral fragments is a key objective. nih.gov The cyclohexane (B81311) framework, bearing multiple contiguous stereogenic centers, is a common feature in many natural products and bioactive compounds. nih.gov Organocatalytic domino or cascade reactions have become a powerful strategy for assembling these complex molecular frameworks from simple precursors. nih.gov

One strategy involves a highly stereoselective one-pot organocatalytic procedure using a Michael-Michael-1,2-addition sequence to produce fully substituted cyclohexanes with five contiguous stereocenters in good yields and excellent stereoselectivities. nih.gov This highlights the utility of building upon the cyclohexane core to generate complex, multi-functionalized molecules. The design of such complex structures is a primary goal in modern synthetic organic chemistry, as they are prevalent in numerous pharmaceutical products. nih.gov

The synthesis of novel scaffolds often begins with accessible chiral building blocks. nih.gov For instance, chiral amino alcohols can be readily converted into a variety of scaffolds like oxazolidinones, morpholinones, and lactams in just a few synthetic steps. nih.gov These fragments are characterized by low molecular weights and good aqueous solubility, which are important criteria for compounds used in FBLD. nih.gov The creation of diverse chiral scaffolds from readily available starting materials like amino alcohol derivatives is crucial for expanding the available chemical space for drug discovery. nih.gov

Table 1: Examples of Chiral Scaffolds Derived from Amino Alcohols

| Scaffold Type | Number of Synthetic Steps | Molecular Weight Range (Da) | Aqueous Solubility (mM) |

|---|---|---|---|

| Oxazolidinones | 1-2 | 100-255 | 0.085 to >15 |

| Morpholinones | 1-5 | 100-255 | 0.085 to >15 |

| Lactams | 1-5 | 100-255 | 0.085 to >15 |

| Sultams | 1-5 | 100-255 | 0.085 to >15 |

This table is generated based on data for various amino alcohol-derived fragments and illustrates the general properties of scaffolds that can be synthesized. nih.gov

Transformation into Related Heterocyclic Systems

The functional groups on (1R,3R)-3-(dimethylamino)cyclohexanol analogues allow for their transformation into various heterocyclic systems, which are core components of many pharmaceuticals. The introduction of heterocyclic fragments can significantly improve the biological activity of molecules. mdpi.com

Cyclohexene derivatives, which can be synthesized from cyclohexanol (B46403) analogues, are useful synthons for building a variety of heterocyclic products. For example, a cyclohexene derivative can be reacted with various primary amines to yield different nitrogen-containing heterocyclic compounds. The reactions are typically performed by refluxing the cyclohexene derivative in ethanol, sometimes with a catalyst like pyridine, to achieve moderate to good yields of the heterocyclic products.

Another approach involves the cyclization of alkenes with bifunctional reagents. For instance, sulfilimines can react with a variety of electron-rich olefins to provide access to a diverse family of synthetically valuable heterocycles, such as morpholines and dihydrooxazoles, in a single step. nih.gov Cyclic alkenes, which can be derived from cyclohexanols, are suitable partners for these reactions, leading to the formation of bicyclic and tricyclic morpholines with high diastereoselectivity. nih.gov This method allows for the construction of complex polycyclic heterocycles that are not easily accessible through other synthetic routes. nih.gov

Table 2: Synthesis of Heterocyclic Nitrogen Compounds from a Cyclohexene Derivative

| Primary Amine Reactant | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Aniline | N-phenyl derivative | 5 | 70 |

| p-Toluidine | N-(p-tolyl) derivative | 4 | 75 |

| p-Anisidine | N-(p-methoxyphenyl) derivative | 4 | 73 |

| p-Chloroaniline | N-(p-chlorophenyl) derivative | 6 | 68 |

| 2-Aminopyridine | N-(pyridin-2-yl) derivative | 7 | 65 |

| Hydrazine hydrate | N-amino derivative | 3 | 80 |

This table presents representative data on the synthesis of various heterocyclic compounds from a generic cyclohexene derivative and different primary amines.

Preparation of Substituted and Functionalized Cyclohexanol Derivatives

The direct functionalization of the cyclohexanol ring is a key strategy for creating a library of related compounds with diverse properties. The preparation of substituted cyclohexanol derivatives can be achieved through various synthetic methodologies.

For example, isomers of dibenzylamino-1-methylcyclohexan-1-ol and dibenzylamino-1-trifluoromethylcyclohexan-1-ol have been prepared, with their stereochemistry confirmed through NMR spectroscopy and single-crystal X-ray analysis. researchgate.net The synthesis can involve the addition of organometallic reagents like methylmagnesium chloride or Ruppert's reagent to a ketone precursor, yielding mixtures of diastereomeric alcohol products. researchgate.net These products can then be separated by column chromatography. researchgate.net

The synthesis of highly functionalized cyclohexanones, precursors to cyclohexanols, can be accomplished via a cascade inter–intramolecular double Michael addition strategy. beilstein-journals.org This reaction, involving curcumins and arylidenemalonates, proceeds in the presence of a phase transfer catalyst and yields highly substituted cyclohexanones with excellent diastereoselectivity. beilstein-journals.org These cyclohexanones can then be reduced to the corresponding cyclohexanol derivatives.

Furthermore, N-heterocycles, which can be derived from cyclohexanol analogues as discussed previously, can undergo further functionalization. nih.gov For instance, regioselective metalations using organometallic bases like TMPMgCl·LiCl or TMP2Zn·MgCl2·2LiCl allow for the introduction of various electrophiles at specific positions on the heterocyclic ring. nih.gov Subsequent reactions, such as iodination, cyanation, or cross-coupling reactions, can be used to install a wide range of functional groups, leading to polysubstituted derivatives. nih.gov

Table 3: Preparation of Substituted 3-(Dibenzylamino)cyclohexanol Derivatives

| Ketone Precursor | Reagent | Product Diastereomer Ratio (trans:cis or 17:18) | Isolated Yield (Major Isomer) |

|---|---|---|---|

| 3-(Dibenzylamino)cyclohexanone | Methylmagnesium chloride | 80:20 (trans:cis) | 80% (trans) |

| 3-(Dibenzylamino)cyclohexanone | Ruppert's reagent/TBAF | 50:50 (17:18) | N/A (separated by chromatography) |

This table summarizes the synthesis of specific substituted cyclohexanol derivatives from a ketone precursor, highlighting the reagents used and the resulting product distribution. researchgate.net

Future Research Directions and Emerging Trends in 1r,3r 3 Dimethylamino Cyclohexanol Chemistry

Novel Catalytic Methodologies for Stereoselective Synthesis

The development of highly efficient and stereoselective catalytic systems is paramount for the synthesis of enantiomerically pure compounds like (1R,3R)-3-(Dimethylamino)cyclohexanol. Future research is increasingly directed towards novel catalytic approaches that offer improved activity, selectivity, and broader substrate scope.

Asymmetric Hydrogenation: A significant area of advancement lies in the asymmetric hydrogenation of prochiral ketones. Ruthenium complexes featuring chiral diphosphine and diamine ligands have demonstrated high catalytic activity and enantioselectivity in the hydrogenation of various ketones. nih.gov For the synthesis of chiral amino alcohols, RuCl2(diphosphine)(1,2-diamine) complexes have shown considerable promise in the asymmetric hydrogenation of amino ketones. acs.org The strategic combination of these ligands allows for the creation of a precisely controlled chiral environment, facilitating highly enantioselective transformations. nih.gov Future work will likely focus on the development of even more active and selective catalysts, potentially utilizing earth-abundant metals to enhance sustainability. organic-chemistry.org

Organocatalysis: Metal-free organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering an alternative to metal-based catalysts. While specific applications to the synthesis of this compound are still emerging, the potential of organocatalysis in this area is significant. Chiral Brønsted acids and bifunctional amine-thiourea catalysts, for example, have been successfully employed in a variety of stereoselective transformations. The development of novel organocatalysts tailored for the specific steric and electronic requirements of cyclohexanone (B45756) derivatives will be a key research direction.

Biocatalysis: The use of enzymes in organic synthesis offers numerous advantages, including high enantioselectivity and mild reaction conditions. While direct biocatalytic routes to this compound are not yet well-established, related biocatalytic methods for the synthesis of chiral alcohols and amines are gaining traction. acs.orgnih.govnih.gov Engineered amine dehydrogenases, for instance, have been utilized for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols. Future research will likely explore the discovery and engineering of novel enzymes, such as ketoreductases and transaminases, with specific activity towards the precursors of this compound.

Integration with Sustainable Chemistry Principles and Flow Chemistry

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. The synthesis of this compound is an area where the integration of sustainable practices and innovative technologies like flow chemistry can have a significant impact.

Green Chemistry Metrics: The evaluation of the "greenness" of a synthetic route is becoming increasingly important. Metrics such as the E-factor (Environmental factor) and Process Mass Intensity (PMI) are used to quantify the amount of waste generated per unit of product. Future synthetic strategies for this compound will be designed to minimize these metrics by, for example, using catalytic rather than stoichiometric reagents and reducing the use of hazardous solvents. The use of alternative solvents, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), in organometallic reactions is a promising avenue for making the synthesis of Tramadol and its intermediates more sustainable. researchgate.net

Flow Chemistry: Continuous flow chemistry offers several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for automation and process intensification. nih.govrsc.orgresearchgate.net The continuous-flow synthesis of Tramadol, which involves the formation of this compound as a key step, has been successfully demonstrated. researchgate.netvapourtec.com These processes often involve in-line purification, reducing the need for manual workup and minimizing waste. Future research in this area will focus on developing fully integrated, multi-step continuous flow systems for the entire synthesis of Tramadol, from simple starting materials to the final active pharmaceutical ingredient (API). nih.govmdpi.com The development of robust heterogeneous catalysts that can be packed into columns for continuous operation will be a key enabler for these integrated flow processes. nih.gov

| Technology | Advantages in this compound Synthesis |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, potential for automation, reduced waste. nih.govvapourtec.com |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, suitability for continuous flow processes. nih.gov |

| Biocatalysis | High enantioselectivity, mild reaction conditions, reduced environmental impact. acs.orgnih.govnih.gov |

Exploration of Advanced Stereochemical Control Strategies

Achieving the desired (1R,3R) stereochemistry with high fidelity is a central challenge in the synthesis of this key intermediate. Researchers are exploring advanced strategies that offer greater control over the stereochemical outcome of reactions.

Dynamic Kinetic Resolution (DKR): Dynamic kinetic resolution is a powerful technique that allows for the conversion of a racemic mixture into a single enantiomer with a theoretical yield of 100%. nih.govresearchgate.net This is achieved by combining a kinetic resolution with in-situ racemization of the slower-reacting enantiomer. Chemoenzymatic DKR, which couples a metal-based racemization catalyst with an enzyme-catalyzed resolution, has proven to be a particularly effective approach for the synthesis of enantiomerically pure alcohols and amines. acs.orgnih.govnih.govresearchgate.net The development of compatible catalyst-enzyme systems that can operate under mild conditions will be crucial for the application of DKR to the synthesis of this compound. Ruthenium-based catalysts are often employed for the racemization of alcohols, while lipases are commonly used for the kinetic resolution step. acs.orgresearchgate.net

Desymmetrization: The desymmetrization of meso-compounds provides an elegant and atom-economical route to chiral molecules. This strategy involves the enantioselective transformation of a prochiral starting material containing a plane of symmetry into a chiral product. For the synthesis of this compound, a potential desymmetrization approach could involve the enantioselective functionalization of a meso-cyclohexane derivative. For example, the desymmetrization of meso-cyclohexenediones through dienamine catalysis has been reported. researchgate.net Future research may explore the application of similar strategies to precursors of the target molecule, such as the desymmetrization of meso-epoxides or diols. The use of chiral Brønsted acids or organocatalysts to effect these transformations is a promising area of investigation. nih.govnsf.gov

| Strategy | Description | Potential Application in this compound Synthesis |

| Dynamic Kinetic Resolution (DKR) | Combines kinetic resolution with in-situ racemization to achieve >50% yield of a single enantiomer. researchgate.net | Resolution of a racemic precursor, such as a cyclic amino alcohol, using a chemoenzymatic approach. acs.orgnih.govnih.gov |

| Desymmetrization | Enantioselective transformation of a meso-compound to create a chiral product. researchgate.netnih.gov | Asymmetric ring-opening of a meso-epoxide or functionalization of a meso-diol precursor. figshare.com |

Q & A

Q. What are the key considerations for stereoselective synthesis of (1R,3R)-3-(Dimethylamino)cyclohexanol?

Methodological Answer: Stereoselective synthesis requires chiral auxiliaries or asymmetric catalysis. For cyclohexanol derivatives, methods include:

- Chiral resolution : Use diastereomeric salt formation with enantiopure acids (e.g., tartaric acid) to separate isomers .

- Catalytic asymmetric hydrogenation : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) to reduce ketone precursors with high enantiomeric excess .

- Kinetic control : Optimize reaction conditions (temperature, solvent polarity) to favor the desired diastereomer during nucleophilic substitution of dimethylamine onto a cyclohexanol scaffold .

Critical Parameters : Monitor reaction progress via chiral HPLC or polarimetry to ensure stereochemical fidelity.

Q. Which analytical techniques are most reliable for confirming the structure and stereochemistry of this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR can confirm the dimethylamino group (δ ~2.2 ppm for N(CH)) and cyclohexanol ring protons. NOESY experiments reveal spatial proximity of substituents to assign stereochemistry .

- X-ray Crystallography : Provides unambiguous stereochemical assignment by resolving atomic positions in the crystal lattice .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (CHNO) and fragmentation patterns .

Data Interpretation : Compare experimental NMR shifts with computational predictions (DFT calculations) to validate assignments .

Q. What are the critical physical and chemical properties influencing its reactivity?

Methodological Answer:

- Hydrogen Bonding : The hydroxyl and dimethylamino groups enable hydrogen bonding with solvents or biological targets, affecting solubility and reactivity .

- Basicity : The dimethylamino group (pKa ~10-11) can protonate under acidic conditions, altering its electronic and steric profile in reactions .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals decomposition temperatures, critical for reaction design .

Table 1 : Key Physical Properties

| Property | Value/Description | Source |

|---|---|---|

| Melting Point | ~120–125°C (predicted) | |

| LogP (Partition Coefficient) | ~1.2 (indicating moderate lipophilicity) | |

| Solubility | Miscible in polar aprotic solvents (e.g., DMF, DMSO) |

Advanced Research Questions

Q. How does the dimethylamino group influence dehydrogenation reactions of cyclohexanol derivatives?

Methodological Answer: The dimethylamino group acts as an electron donor, stabilizing transition states in dehydrogenation. For example:

- Catalytic Dehydrogenation : Use Cu-based catalysts (e.g., Cu/Cu) to convert alcohols to ketones. Monovalent Cu exhibits higher activity than metallic Cu due to enhanced Lewis acidity .

- Kinetic Studies : Employ stopped-flow techniques to measure reaction rates. Compare turnover frequencies (TOF) between this compound and unsubstituted cyclohexanol .

Contradiction Note : While Cu accelerates dehydrogenation, it may suppress aromatization pathways observed with Cu .

Q. How does stereochemistry affect enzymatic interactions with alcohol dehydrogenases (ADH)?

Methodological Answer:

- Enzyme Kinetics : Horse liver ADH shows >1000× higher V/K for (1S,3S)-3-methylcyclohexanol vs. (1R,3R)-isomer. Use Michaelis-Menten analysis to quantify stereospecificity .

- Molecular Docking : Model ternary complexes (enzyme-NAD-substrate) to identify nonproductive binding modes of the (1R,3R)-isomer due to steric clashes with active-site residues (e.g., Leu 141) .

Implications : Stereochemistry dictates substrate orientation, impacting catalytic hydride transfer efficiency .

Q. How can researchers resolve contradictions in reported enantiomer reactivity?

Methodological Answer:

- Comparative Kinetic Profiling : Conduct parallel assays under identical conditions (pH, temperature) to eliminate experimental variability .

- Isotopic Labeling : Use H or C-labeled substrates to track reaction pathways and intermediate formation via NMR or MS .

- Computational Modeling : Apply density functional theory (DFT) to calculate activation barriers for each enantiomer, identifying electronic or steric bottlenecks .

Case Study : The (1R,3R)-isomer’s low reactivity with ADH was attributed to nonproductive binding, validated by molecular dynamics simulations .

Q. What pharmacological targets are plausible for this compound?

Methodological Answer:

- Receptor Binding Assays : Screen against GPCRs (e.g., opioid or cannabinoid receptors) due to structural similarity to known ligands .

- In Vitro Cytotoxicity : Evaluate IC values in macrophage chemotaxis assays (e.g., RANTES inhibition) to assess immunomodulatory potential .

- Metabolic Stability : Use liver microsomes to measure CYP450-mediated degradation rates, informing drug design .

Table 2 : Biological Activity Predictions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.